![molecular formula C20H28Cl3N3O B8194961 (9R)-6'-Methoxycinchonan-9-amine trihydrochloride](/img/structure/B8194961.png)
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Overview
Description
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride is a useful research compound. Its molecular formula is C20H28Cl3N3O and its molecular weight is 432.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9R)-6'-Methoxycinchonan-9-amine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9R)-6'-Methoxycinchonan-9-amine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Small et al. (1979) found that 6'-hydroxycinchonine, a compound similar to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride", has comparable antiarrhythmic potencies to quinidine but with less acute toxicity. This makes it a potential candidate for treating heart rhythm disturbances (Small et al., 1979).
Roggen and Gundersen (2008) synthesized various derivatives of N-Methoxy-9-methyl-9H-purin-6-amines, including compounds with structural similarities to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". These compounds showed variations in amino/imino tautomer ratios and were useful in synthesizing N-7- and N6-benzylated compounds (Roggen & Gundersen, 2008).
Jasztold-Howorko et al. (1994) discussed the antitumor activity of 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-olivacine, a compound with a structure that may be relevant to the study of "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". It showed promising results in vivo against P388 leukemia and colon 38 models (Jasztold-Howorko et al., 1994).
Sinha et al. (1976) explored the use of spin-labeled 9-aminoacridines, which are structurally similar to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". These compounds were identified as potential probes for nucleic acids due to their ability to cause DNA unwinding and stimulate various enzyme systems (Sinha et al., 1976).
Afzaletdinova et al. (2015) investigated triacylated pentaethylenehexamine trihydrochloride for its effectiveness in extracting rhodium(III) from hydrochloric acid solutions. This study may provide insights into the extraction capabilities of related compounds like "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride" (Afzaletdinova et al., 2015).
properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13-,14-,19+,20+;;;/m0.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDEKGNTLNSGM-NJXLIEGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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